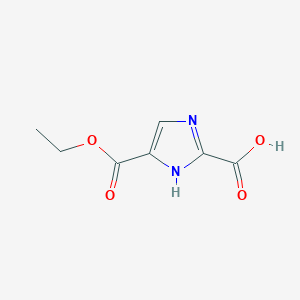
2-(Hydroxymethyl)phenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hidroximetil)fenil metilcarbamato es un compuesto que pertenece a la clase de compuestos orgánicos conocidos como metilcarbamatos de fenilo. Estos compuestos se caracterizan por un éster de ácido metilcarbámico esterificado con un grupo fenilo. El 2-(Hidroximetil)fenil metilcarbamato se usa ampliamente como pesticida debido a su capacidad para inhibir las enzimas colinesterasas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Hidroximetil)fenil metilcarbamato se puede lograr a través de varios métodos. Un enfoque común implica la reacción de fenoles sustituidos con cloruros de N-sustituidos carbamoilo. Este procedimiento de una sola olla es versátil y económico, ofreciendo una ruta eficiente para muchos compuestos de interés . Otro método implica el uso de carbonilimidazolida en agua con un nucleófilo, proporcionando un método eficiente y general para la preparación de carbamatos sin una atmósfera inerte .
Métodos de producción industrial
La producción industrial de 2-(Hidroximetil)fenil metilcarbamato generalmente implica síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando el uso de catalizadores y condiciones de reacción controladas para garantizar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Hidroximetil)fenil metilcarbamato se somete a diversas reacciones químicas, que incluyen:
Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, lo que lleva a la formación de derivados reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos como haluros o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de 2-(Hidroximetil)fenil metilcarbamato incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Nucleófilos: Como aminas o alcoholes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir carbamatos reducidos. Las reacciones de sustitución pueden resultar en una variedad de carbamatos sustituidos .
Aplicaciones Científicas De Investigación
2-(Hidroximetil)fenil metilcarbamato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus efectos sobre las enzimas colinesterasas y su potencial como herramienta bioquímica.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades que involucran disfunción de la colinesterasa.
Industria: Se utiliza como pesticida en la agricultura para controlar las poblaciones de insectos
Mecanismo De Acción
2-(Hidroximetil)fenil metilcarbamato ejerce sus efectos inhibiendo las enzimas colinesterasas, específicamente la acetilcolinesterasa (AChE). Esta inhibición ocurre a través de la formación de complejos inestables con los sitios activos de las enzimas, lo que lleva a la carbamoilación de los sitios activos. Esta inhibición es reversible, permitiendo que la enzima recupere su actividad con el tiempo .
Comparación Con Compuestos Similares
2-(Hidroximetil)fenil metilcarbamato se puede comparar con otros compuestos similares, como:
Carbaryl: Otro pesticida carbamato con un mecanismo de acción similar pero una estructura química diferente.
Aldicarb: Un pesticida carbamato más tóxico utilizado en la agricultura.
Methomyl: Un pesticida carbamato con un espectro más amplio de actividad.
La singularidad de 2-(Hidroximetil)fenil metilcarbamato radica en su estructura química específica, que imparte propiedades y reactividad distintas en comparación con otros carbamatos.
Conclusión
2-(Hidroximetil)fenil metilcarbamato es un compuesto versátil con aplicaciones significativas en varios campos. Su síntesis, reactividad química y mecanismo de acción lo convierten en una herramienta valiosa en la investigación científica y las aplicaciones industriales. Comprender sus propiedades y comportamiento puede conducir a nuevos avances en química, biología, medicina e industria.
Propiedades
IUPAC Name |
[2-(hydroxymethyl)phenyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)13-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAIHMUDNLJIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)

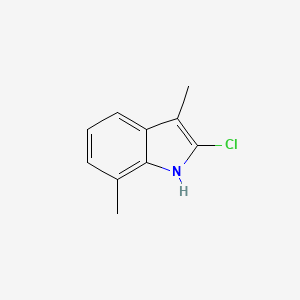
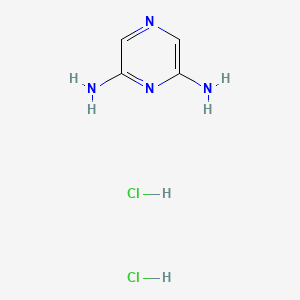

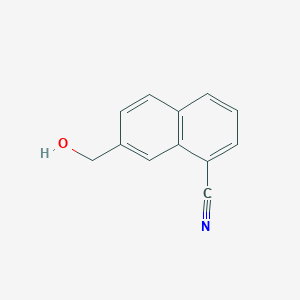
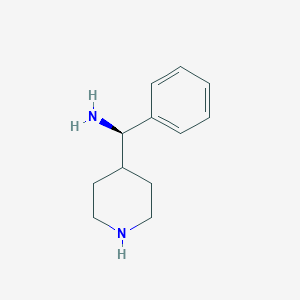

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)

